2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide
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Overview
Description
2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a diethoxyphosphorylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide typically involves multiple steps. One common method starts with the chlorination of N-methylbenzamide to introduce the chloro substituent. This is followed by the introduction of the diethoxyphosphorylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can lead to the removal of the chloro substituent or the reduction of the benzamide group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphoryl groups into molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphorylmethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The chloro substituent can also participate in electrophilic interactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylacetamide: This compound has a similar chloro substituent but lacks the diethoxyphosphorylmethyl group.
2-chloro-N,N-diethylethanamine: Similar in structure but with different alkyl groups and lacking the benzamide core.
2-chloro-N-cyclopropyl-4-methylbenzamide: Contains a cyclopropyl group instead of the diethoxyphosphorylmethyl group.
Uniqueness
2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide is unique due to the presence of the diethoxyphosphorylmethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring phosphoryl group introduction and enzyme inhibition.
Properties
IUPAC Name |
2-chloro-N-(diethoxyphosphorylmethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-8-6-7-9-12(11)14/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPZZOCOGZNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(=O)C1=CC=CC=C1Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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